molecular formula C10H8FN3S B1407726 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine CAS No. 1453851-73-4

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

Cat. No. B1407726
M. Wt: 221.26 g/mol
InChI Key: HQHQCDLTSLUGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (FPMP) is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. FPMP is a versatile compound that can be used in various biochemical and physiological processes, and has been studied for its potential applications in drug discovery and development, as well as in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Corrosion Inhibition Properties

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine and related compounds have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of piperidine derivatives on iron surfaces, including 1-(5-fluoro-2-(methylthio)pyrimidine-4-yl)piperidine derivatives. Quantum chemical calculations and molecular dynamics simulations were used to assess these properties, indicating potential applications in materials science and engineering for protecting metal surfaces (Kaya et al., 2016).

Antimycobacterial Activity

Elumalai et al. (2013) researched the antimycobacterial activity of novel pyrimidine derivatives. This study synthesized a series of 2,4,5,6-pyrimidine derivatives, demonstrating potent activity against Mycobacterium tuberculosis. These findings highlight the potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine derivatives in the development of new antimicrobial agents (Elumalai et al., 2013).

Analgesic Properties

Ukrainets et al. (2015) investigated the analgesic properties of pyridine and pyrimidine derivatives. By modifying the pyridine moiety in certain pyrido[1,2-a]pyrimidine nuclei, they identified enhanced biological activity in para-substituted derivatives. This study suggests the therapeutic potential of these compounds in pain management (Ukrainets et al., 2015).

Anti-inflammatory and Analgesic Agents

Muralidharan et al. (2019) focused on the synthesis of novel pyrimidine derivatives for their anti-inflammatory and analgesic activities. This research provides insights into the pharmacological potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine in developing new drugs for inflammation and pain (Muralidharan et al., 2019).

Antiviral Properties

Munier-Lehmann et al. (2015) discovered antiviral properties in a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, including derivatives of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine. These compounds showed significant activity against measles virus, suggesting their potential use in antiviral therapies (Munier-Lehmann et al., 2015).

Biosensing and Biomedical Applications

Bischof et al. (2013) explored the use of ruthenium(II) dicarbonyl complexes involving pyrimidine derivatives in biosensing and biomedical applications. These compounds demonstrated promising properties for use in medical diagnostics and treatment (Bischof et al., 2013).

Fluorescent Probes

Hagimori et al. (2022) synthesized novel pyridine-based fluorescing compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. Their photophysical studies suggested potential applications of these compounds as fluorescent probes in various fields (Hagimori et al., 2022).

properties

IUPAC Name

4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQCDLTSLUGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

Synthesis routes and methods

Procedure details

A suspension of 4-bromo-2-(methylthio)pyrimidine (7.00 g, 34.1 mmol), 2-fluoropyridin-4-ylboronic acid (5.05 g, 35.8 mmol), Na2CO3 (10.9 g, 102 mmol) and Pd(dppf)Cl2 CH2Cl2 (1.40 g, 1.71 mmol) in dioxane/H2O (100 mL; 1:1) was heated to 85° C. under an Ar balloon for 2 hours. The reaction mixture was cooled to room temperature and concentrated. The residue was diluted with ethyl acetate (200 mL) and water (100 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (1×). The organics were dried, filtered and concentrated. The crude product was purified via column chromatography, eluting with hexanes/ethyl acetate (3:1) to give 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine (6.83 g, 90%) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 8.85 (d, J=5.2 Hz, 1H), 8.46 (d, J=5.2 Hz, 1H), 8.11 (m, 1H), 7.96 (d, J=5.2 Hz, 1H), 7.92 (s, 1H), 2.62 (s, 3H); m/z (APCI-pos) M+1=222.1.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Linghu, N Wong, V Jost, S Fantasia… - … Process Research & …, 2017 - ACS Publications
Pyridone 1, a key intermediate in the preparation of ERK inhibitor GDC-0994, was synthesized via a cross-coupling/hydrolysis sequence from commercially available starting materials. …
Number of citations: 14 pubs.acs.org
L Ren, J Grina, D Moreno, JF Blake… - Journal of Medicinal …, 2015 - ACS Publications
Using structure-based design, a novel series of pyridone ERK1/2 inhibitors was developed. Optimization led to the identification of (S)-14k, a potent, selective, and orally bioavailable …
Number of citations: 38 pubs.acs.org

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